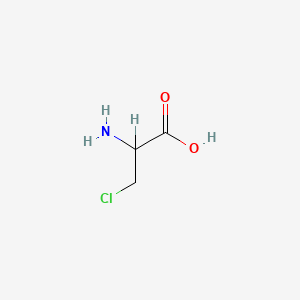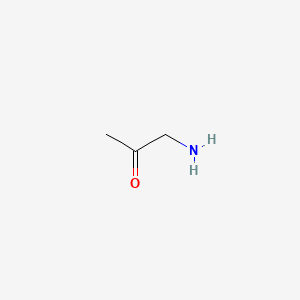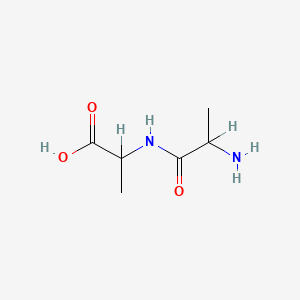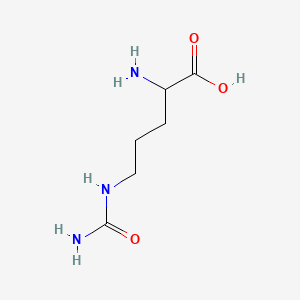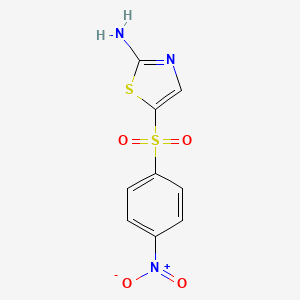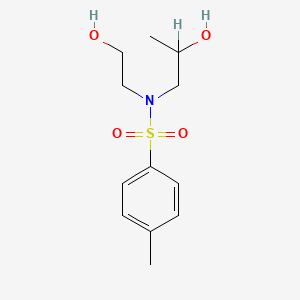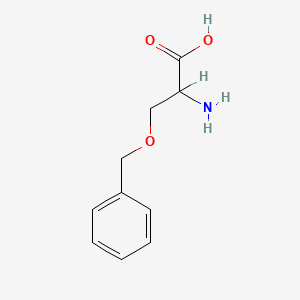
4-Fluoro-2-(trifluoromethyl)aniline
概要
説明
4-Fluoro-2-(trifluoromethyl)aniline, also known as 2-Amino-5-fluorobenzotrifluoride or α,α,α,4-Tetrafluoro-o-toluidine, is a chemical compound with the molecular formula FC6H3(CF3)NH2 . It has a molecular weight of 179.11 . This compound is used in the preparation of 2-[4-(3-bromophenyl)-7-chloro-6-methyl-2-oxo-2H-chromen-3-yl]-N-[4-fluoro-2-(trifluoro-methyl)phenyl]acetamide .
Synthesis Analysis
The synthesis of 4-Fluoro-2-(trifluoromethyl)aniline involves several steps. The ortho-substituted fluorine can perform nucleophilic aromatic substitution, making 2-fluoro-4-(trifluoromethyl)aniline an excellent precursor for bicyclic heterocycles .Molecular Structure Analysis
The molecular structure of 4-Fluoro-2-(trifluoromethyl)aniline consists of a benzene ring substituted with a fluorine atom, a trifluoromethyl group, and an amine group . The compound has a density of 1.4±0.1 g/cm3 and a molar refractivity of 35.5±0.3 cm3 .Chemical Reactions Analysis
4-Fluoro-2-(trifluoromethyl)aniline can undergo various chemical reactions. For instance, it has been used in the preparation of 2,5-dibromo-(trifluoromethyl)benzene and 5-bromo-2-iodo-(trifluoromethyl)benzene .Physical And Chemical Properties Analysis
4-Fluoro-2-(trifluoromethyl)aniline is a liquid at room temperature with a boiling point of 174.7±0.0 °C at 760 mmHg . It has a density of 1.38 g/mL at 25 °C and a refractive index of 1.464 . The compound has a vapor pressure of 1.2±0.3 mmHg at 25°C and a flash point of 72.2±0.0 °C .科学的研究の応用
Synthesis of Fluorinated Compounds
2-Amino-5-fluorobenzotrifluoride: is a valuable building block in the synthesis of various fluorinated compounds. Its trifluoromethyl group and fluorine atom make it an ideal precursor for introducing fluorine into target molecules, which is particularly useful in the development of agrochemicals and pharmaceuticals where fluorination can enhance biological activity and metabolic stability .
Pharmaceutical Research
This compound is used in pharmaceutical research to create novel drug candidates. For example, it can be used to synthesize acetamide derivatives, which have potential applications as analgesics or anti-inflammatory agents. The presence of fluorine atoms often leads to increased binding affinity and selectivity towards biological targets .
Material Science
In material science, 4-Fluoro-2-(trifluoromethyl)aniline serves as a precursor for the development of advanced materials, including polymers and resins that require the incorporation of fluorinated aromatic rings to achieve desired properties such as thermal stability and chemical resistance .
Catalysis
The compound is explored in catalysis research, where its unique structure may facilitate the development of new catalysts for organic synthesis reactions. The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the amino group, potentially leading to novel catalytic mechanisms .
Analytical Chemistry
In analytical chemistry, derivatives of Benzenamine, 4-fluoro-2-(trifluoromethyl)- are used as standards or reagents in various analytical methods, including chromatography and spectroscopy, to detect or quantify other substances due to their distinct chemical signatures .
Environmental Studies
Researchers use this compound to study the environmental fate of fluorinated pollutants. Its stability and detectability make it a suitable model compound for tracing the movement and transformation of similar chemicals in the environment .
Antimicrobial Research
Fluorinated anilines, like 2-Amino-5-fluorobenzotrifluoride , are investigated for their antimicrobial properties. The introduction of fluorine atoms into bioactive molecules can lead to the development of new antimicrobial agents with improved efficacy against resistant strains of bacteria .
Heterocyclic Chemistry
It is a key starting material for the synthesis of heterocyclic compounds, which are a core structure in many drugs and agrochemicals. The amino group can participate in various ring-closure reactions, enabling the construction of complex molecular architectures .
Safety and Hazards
The safety data sheet for 4-Fluoro-2-(trifluoromethyl)aniline indicates that it is harmful if swallowed or inhaled and may cause an allergic skin reaction . It is also very toxic to aquatic life with long-lasting effects . Protective measures such as wearing protective gloves, eye protection, and face protection are recommended when handling this compound .
特性
IUPAC Name |
4-fluoro-2-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F4N/c8-4-1-2-6(12)5(3-4)7(9,10)11/h1-3H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRCQLCWUUBSUOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9022029 | |
| Record name | alpha,alpha,alpha-4-Tetrafluoro-o-toluidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9022029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-2-(trifluoromethyl)aniline | |
CAS RN |
393-39-5 | |
| Record name | 4-Fluoro-2-(trifluoromethyl)aniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=393-39-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha,alpha,alpha,4-Tetrafluoro-o-toluidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000393395 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 393-39-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10325 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | alpha,alpha,alpha-4-Tetrafluoro-o-toluidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9022029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α,α,α,4-tetrafluoro-o-toluidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.261 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Fluoro-2-(trifluoromethyl)aniline | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T5T8A7TV37 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 2-amino-5-fluorobenzotrifluoride in the synthesized photocatalyst?
A1: In this study, 2-amino-5-fluorobenzotrifluoride acts as a ligand in the synthesis of a Fe-based metal-organic framework (Fe-MOF). The researchers combined 2-amino-5-fluorobenzotrifluoride with an Fe precursor to create a novel composite material denoted as 2A5F@Fe-MOF []. The incorporation of 2-amino-5-fluorobenzotrifluoride into the Fe-MOF structure led to a significant change in the material's morphology, transforming it from a 2D structure to a 3D flower-like structure []. This morphological change is believed to be responsible for the enhanced photocatalytic activity of 2A5F@Fe-MOF compared to the pure Fe-MOF.
Q2: What are the potential advantages of using 2A5F@Fe-MOF for water treatment?
A2: The research demonstrates that 2A5F@Fe-MOF exhibits excellent photocatalytic activity in degrading rhodamine B (RhB), a common water contaminant, under visible light []. This is significant because:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(E)-1-[4-[(2,2,2-trifluoroacetyl)amino]phenyl]ethylideneamino]cyclopentanecarboxamide](/img/structure/B1265350.png)
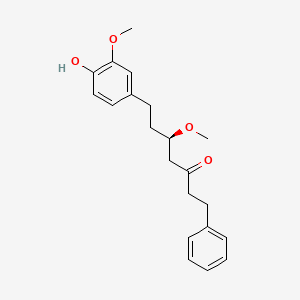
![5-(4-Methoxyphenyl)-4-[(1-methyl-5-tetrazolyl)thio]thieno[2,3-d]pyrimidine](/img/structure/B1265354.png)
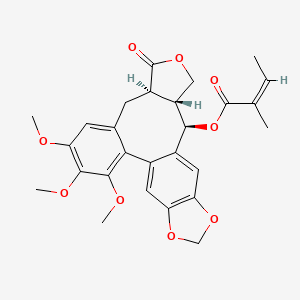
![(2R)-2-(2,4-Dihydroxyphenyl)-7-hydroxy-5-methoxy-8-[(2S)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]-2,3-dihydrochromen-4-one](/img/structure/B1265359.png)
